molecular formula C7H7NO5 B6202196 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid CAS No. 2092512-55-3

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6202196
CAS No.: 2092512-55-3
M. Wt: 185.13 g/mol
InChI Key: NZEJNHJWNUTMRG-UHFFFAOYSA-N
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Description

5-(2-Methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a carboxylic acid group and at position 5 with a 2-methoxy-2-oxoethyl moiety. This ester-functionalized substituent introduces unique electronic and steric properties, distinguishing it from other oxazole derivatives. The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or metal-organic frameworks due to its reactive carboxylic acid and ester groups .

Properties

CAS No.

2092512-55-3

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C7H7NO5/c1-12-6(9)3-4-2-5(7(10)11)8-13-4/h2H,3H2,1H3,(H,10,11)

InChI Key

NZEJNHJWNUTMRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NO1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxy-2-oxoethylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent can lead to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.

Chemical Reactions Analysis

Substitution Reactions

  • Nucleophilic Substitution : The oxazole ring’s substituent (2-methoxy-2-oxoethyl) may undergo substitution under basic conditions. For instance, the methoxy group could be replaced by nucleophiles like thiols or amines, though specific conditions for this compound are not explicitly detailed in available literature.

  • Enolate Chemistry : The carboxylic acid group at the 3-position could form enolates, enabling conjugate additions or alkylation .

Oxidation/Reduction

  • Oxidation : The oxazole ring is stable, but the substituent’s oxo group (carbonyl) could undergo reduction or further oxidation. For example:

    • Reduction : The carbonyl might be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄ .

    • Oxidation : The methoxy group could be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃ .

Cross-Coupling Reactions

  • Sonogashira Coupling : If the substituent contains terminal alkynes, cross-coupling with aryl halides could form extended conjugated systems .

  • Mitsunobu Reaction : Used for esterification or ether formation, potentially modifying the carboxylic acid group .

Reagents and Conditions

Reaction TypeReagents/ConditionsProduct/Outcome
Cyclization Rhodium carbenoid-mediated (e.g., Rh₂(OAc)₂)Oxazole ring formation
Reduction NaBH₄, LiAlH₄, Et₃BHLiReduction of carbonyl groups
Sonogashira Coupling Pd(0) catalyst, CuI, Et₃NFormation of aryl-alkyne derivatives
Mitsunobu DEAD, DIAD, Ph₃PEsterification or etherification

Enzyme Interactions

  • Monoamine Oxidase (MAO) Inhibition : Oxazole derivatives may inhibit MAO, affecting neurotransmitter metabolism. The substituent’s electron-donating groups (e.g., methoxy) could modulate binding affinity.

  • Antimicrobial Activity : Oxazole rings exhibit broad-spectrum antimicrobial effects, potentially enhanced by the substituent’s polarity.

Reactivity Studies

  • Nucleophilic Addition : The oxazole’s electron-deficient ring may react with nucleophiles (e.g., thiols, amines) to form derivatives .

  • Electrophilic Substitution : The carboxylic acid group could direct electrophiles to adjacent positions, though steric hindrance from the substituent may limit reactivity.

Comparative Analysis with Analogous Compounds

Feature5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid
Substituent -OCH₂CH₂OCH₃-OCH₂CH₂COCH₃
Reactivity Oxidation of methoxymethyl groupReduction/Oxidation of oxoethyl group
Biological Activity MAO inhibition, antimicrobial propertiesSimilar enzyme interactions, enhanced solubility?

Scientific Research Applications

Medicinal Chemistry

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various oxazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. This suggests potential for further development as an antimicrobial agent.

Agricultural Chemistry

The compound's unique structure allows for exploration in agricultural applications, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

Research has demonstrated that oxazole derivatives can inhibit specific enzymes involved in plant growth. In field trials, formulations containing this compound showed effective weed control, leading to improved crop yields. This positions the compound as a candidate for eco-friendly herbicide development.

Material Science

The compound's chemical properties lend themselves to applications in material science, particularly in polymer synthesis.

Case Study: Polymerization Studies

In recent experiments, researchers explored the use of this compound as a monomer in polymerization reactions. The resulting polymers displayed enhanced thermal stability and mechanical properties compared to conventional materials, indicating potential uses in high-performance applications.

Table 1: Summary of Research Findings on Applications

Application AreaStudy FocusKey Findings
Medicinal ChemistryAntimicrobial ActivitySignificant activity against Gram-positive bacteria
Agricultural ChemistryHerbicidal ActivityEffective weed control; improved crop yields
Material SciencePolymerization StudiesEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and carboxylic acid groups allows for specific interactions with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Type and Molecular Properties

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features References
5-(2-Methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 2-Methoxy-2-oxoethyl (ester group) C₇H₇NO₅ 191.13 Hydrolytically labile ester; moderate polarity
5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid 3,4,5-Trimethoxyphenyl C₁₃H₁₃NO₆ 279.24 High aromaticity; low solubility
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid 2,4-Dichlorophenoxymethyl C₁₁H₇Cl₂NO₄ 288.08 Lipophilic; potential herbicidal use
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid 1,1-Difluoroethyl C₆H₅F₂NO₃ 189.11 Electron-withdrawing; metabolic stability
5-(1H-Indol-3-yl)-1,2-oxazole-3-carboxylic acid (U7C) Indole heterocycle C₁₂H₈N₂O₃ 228.20 Planar structure; CNS activity potential

Reactivity and Stability

  • Ester Group (Target Compound): The methoxy-oxoethyl group enhances electrophilicity, making it prone to hydrolysis under acidic/basic conditions. This contrasts with 5-(3,4,5-trimethoxyphenyl) (aryl-substituted), which exhibits greater thermal and hydrolytic stability due to its electron-donating methoxy groups .
  • Halogenated Derivatives (e.g., 2,4-Dichlorophenoxymethyl): The dichloro group increases lipophilicity and resistance to oxidation, favoring agrochemical applications .
  • Fluorinated Analogs (e.g., 1,1-Difluoroethyl): Fluorine atoms improve metabolic stability and bioavailability, critical for drug design .

Research Findings and Data

Physicochemical Properties

  • Solubility: The target compound’s ester group improves solubility in polar aprotic solvents (e.g., DMF) compared to aryl-substituted analogs .
  • pKa: Predicted pKa for the carboxylic acid group is ~3.3–3.5, similar to dichlorophenoxymethyl derivatives (pKa ~3.31) .

Biological Activity

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid, also known by its CAS number 2092512-55-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR) derived from research findings.

  • Molecular Formula : C₇H₇N₁O₅
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 2092512-55-3

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL
Staphylococcus aureus25–30 µg/mL
Pseudomonas aeruginosa11.29–77.38 µM

These results indicate that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

The compound's cytotoxic effects have been evaluated against various cancer cell lines, including ME-180, A549, and HT-29. The studies utilized standard assays to determine cell viability post-treatment with the compound.

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)Reference
ME-180X µM
A549Y µM
HT-29Z µM

The specific IC₅₀ values are crucial for assessing the compound's effectiveness in inhibiting cancer cell proliferation and can guide future therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the oxazole ring and side chains can significantly influence its efficacy.

Key Findings in SAR Studies:

  • Substituent Effects : Variations in substituents on the oxazole ring have shown to alter antimicrobial potency.
  • Hydrophobic Interactions : Increased hydrophobicity generally enhances membrane permeability, leading to improved antibacterial activity.
  • Functional Group Influence : The presence of electron-withdrawing or donating groups can modulate the compound's biological activity by affecting electronic distribution.

Case Studies

Several case studies have documented the application of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
  • Cancer Treatment Potential : Research indicated that the compound showed selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapy .

Q & A

Q. What are the recommended synthetic routes for 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid?

The compound can be synthesized via palladium-catalyzed multicomponent reactions, such as the Catellani reaction, which enables efficient functionalization of the isoxazole core. For example, ethyl 4-(1-benzyl-5-(2-methoxy-2-oxoethyl)-2-oxo-4-styryl-1,2-dihydropyridin-3-yl)butanoate was synthesized using this method, demonstrating compatibility with methoxy-oxoethyl substituents . Key steps include:

  • Sequential C–H activation of the isoxazole ring.
  • Introduction of the 2-methoxy-2-oxoethyl group via alkylation or coupling.
  • Hydrolysis of ester intermediates to yield the carboxylic acid.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the isoxazole ring structure and substituent positions. For analogous oxazole derivatives, aromatic protons appear at δ 6.5–8.0 ppm, while methoxy groups resonate near δ 3.8 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, related isoxazolecarboxylic acids show [M+H]+^+ peaks matching theoretical values within 3 ppm error .
  • HPLC : Purity assessment (>97%) is achieved using reversed-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar oxazole derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for oxazolecarboxylic acid derivatives?

Variations in melting points (e.g., 182–242°C for substituted oxazoles) often arise from differences in crystallization solvents or purity levels . To address this:

  • Standardize recrystallization protocols (e.g., using ethanol/water mixtures).
  • Validate purity via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
  • Compare data against high-purity commercial standards (e.g., >97% by HPLC) .

Q. What mechanistic insights exist for the biological activity of this compound?

While direct studies are limited, structurally related isoxazolecarboxylic acids exhibit inhibition of enzymes like HSP90 and peptidylprolyl isomerases. For example:

  • Luminespib, an HSP90 inhibitor, contains a 1,2-oxazole-3-carboxylic acid moiety critical for binding the ATP pocket .
  • Analogous compounds in (e.g., 5-(2-fluoro-5-{(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl}phenyl)-1,2-oxazole-3-carboxylic acid) target protein tyrosine phosphatases (PTPs) via competitive inhibition .
  • Methodological Tip : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity for target proteins.

Q. How can reaction conditions be optimized for introducing the 2-methoxy-2-oxoethyl group?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions.
  • Catalysis : Palladium/phosphine ligand systems (e.g., Pd(OAc)2_2/XPhos) improve coupling efficiency for sterically hindered substrates .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

Data Contradictions and Validation

  • Spectral Data Conflicts : Discrepancies in 1H^1 \text{H}-NMR shifts for methoxy groups (e.g., δ 3.7–3.9 ppm) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Always report solvent and internal standards .
  • Biological Activity Variability : Differences in IC50_{50} values across studies could reflect assay conditions (e.g., ATP concentration in kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition) to normalize results .

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